N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide: is a synthetic organic compound characterized by the presence of multiple halogen atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-Amino-3,4,5,6-tetrachlorophenol and 2,2,2-trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 60-80°C.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran, and a base such as triethylamine is often added to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or phenols.
Scientific Research Applications
N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-3,4,5,6-tetrachlorophenyl)sulfamic acid
- N-(2,3,4,5-tetrachloro-6-methoxyphenyl)acetamide
Uniqueness
N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of trifluoroacetamide, which imparts distinct chemical and physical properties compared to its analogs. This compound exhibits higher stability and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57517-13-2 |
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Molecular Formula |
C8H3Cl4F3N2O |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
N-(2-amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H3Cl4F3N2O/c9-1-2(10)4(12)6(5(16)3(1)11)17-7(18)8(13,14)15/h16H2,(H,17,18) |
InChI Key |
XIPDJGZZKMBMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)C(F)(F)F)N |
Origin of Product |
United States |
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